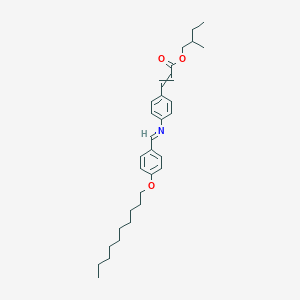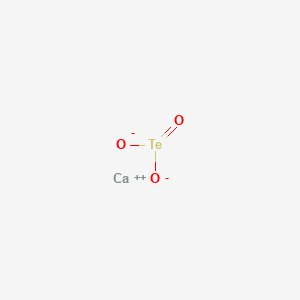
Calcium;tellurite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium tellurite is an inorganic compound with the chemical formula ( \text{CaTeO}_3 ). It is a salt of tellurous acid and calcium, and it typically appears as a white or colorless crystalline solid. This compound is part of the broader family of tellurium compounds, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium tellurite can be synthesized through the reaction of calcium chloride with sodium tellurite in an aqueous solution. The reaction proceeds as follows: [ \text{CaCl}_2 + \text{Na}_2\text{TeO}_3 \rightarrow \text{CaTeO}_3 + 2\text{NaCl} ] This reaction is typically carried out at room temperature, and the resulting calcium tellurite precipitates out of the solution.
Industrial Production Methods: In industrial settings, calcium tellurite can be produced by reacting calcium hydroxide with tellurium dioxide in a controlled environment. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{TeO}_2 \rightarrow \text{CaTeO}_3 + \text{H}_2\text{O} ] This method ensures a high yield of calcium tellurite and is scalable for large-scale production.
Types of Reactions:
Oxidation: Calcium tellurite can be oxidized to calcium tellurate (( \text{CaTeO}_4 )) in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Calcium tellurite can undergo substitution reactions where the tellurite ion is replaced by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Various anions in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Calcium tellurate (( \text{CaTeO}_4 )).
Reduction: Elemental tellurium.
Substitution: Various substituted tellurite compounds depending on the anion used.
Wissenschaftliche Forschungsanwendungen
Calcium tellurite has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other tellurium compounds.
Biology: Studied for its antimicrobial properties and potential use in biological systems.
Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of specialized glasses and ceramics, as well as in the semiconductor industry for its unique electrical properties.
Wirkmechanismus
The mechanism of action of calcium tellurite involves its ability to generate reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can cause oxidative stress in biological systems, leading to cell damage or death. In cancer therapy, this property is exploited to target and kill cancer cells selectively. The molecular targets include cellular thiols and enzymes involved in redox balance, such as glutathione and thioredoxin systems.
Vergleich Mit ähnlichen Verbindungen
- Sodium tellurite (( \text{Na}_2\text{TeO}_3 ))
- Potassium tellurite (( \text{K}_2\text{TeO}_3 ))
- Calcium tellurate (( \text{CaTeO}_4 ))
Uniqueness: Calcium tellurite is unique due to its specific applications in the production of specialized materials and its potential use in medical applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and cancer therapy.
Eigenschaften
Molekularformel |
CaO3Te |
|---|---|
Molekulargewicht |
215.7 g/mol |
IUPAC-Name |
calcium;tellurite |
InChI |
InChI=1S/Ca.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI-Schlüssel |
MFXFNCOEMOKHMI-UHFFFAOYSA-L |
Kanonische SMILES |
[O-][Te](=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
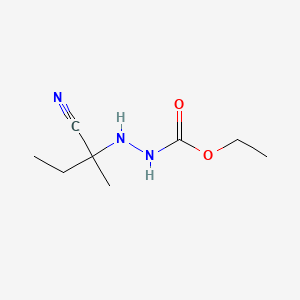
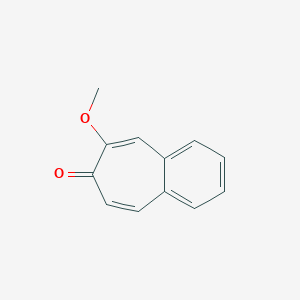
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
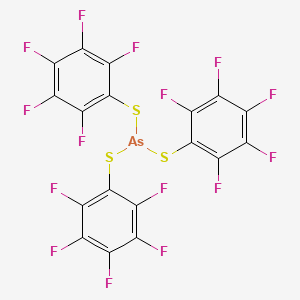
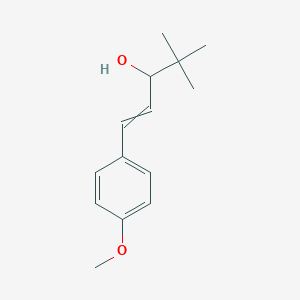
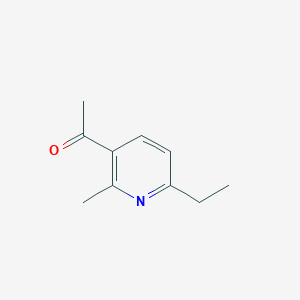
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
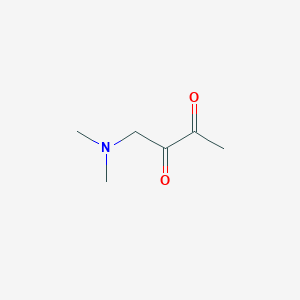
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

